2-Bromo-3-(difluoromethoxy)toluene
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Overview
Description
2-Bromo-3-(difluoromethoxy)toluene: is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol It is a brominated aromatic compound that contains both bromine and difluoromethoxy functional groups attached to a toluene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-3-(difluoromethoxy)toluene involves the bromination of 2,6-difluorotoluene. The process typically includes the following steps :
Starting Material: 2,6-Difluorotoluene.
Reagents: Hydrobromic acid (HBr) and hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is carried out in the presence of an organic or inorganic solvent, under lighting conditions, for 6-24 hours.
Purification: The reaction mixture is washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(difluoromethoxy)toluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl compounds.
Substitution Reactions: The major products depend on the nucleophile used but generally result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
2-Bromo-3-(difluoromethoxy)toluene has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It serves as a building block for the synthesis of agrochemical products.
Material Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethoxy)toluene in chemical reactions involves the activation of the bromine atom, which can undergo oxidative addition to form reactive intermediates. These intermediates can then participate in various coupling or substitution reactions . The difluoromethoxy group can also influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
- 2-Bromo-3-fluorotoluene
- 2-Bromo-4-(difluoromethoxy)toluene
- 2-Bromo-3-(trifluoromethoxy)toluene
Comparison: 2-Bromo-3-(difluoromethoxy)toluene is unique due to the presence of both bromine and difluoromethoxy groups, which can influence its reactivity and applications. Compared to 2-Bromo-3-fluorotoluene, the difluoromethoxy group provides additional electron-withdrawing effects, which can enhance its reactivity in certain reactions .
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOVAAGXCQQOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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